molecular formula C17H17N9 B6453281 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine CAS No. 2548985-11-9

7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine

Cat. No.: B6453281
CAS No.: 2548985-11-9
M. Wt: 347.4 g/mol
InChI Key: HFPXZXREHTZXBU-UHFFFAOYSA-N
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Description

The compound “7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine” belongs to the class of pyrido[2,3-d]pyrimidin-7-ones . These compounds are known for their biological potential and have been studied for the development of new therapies . They are capable of providing ligands for several receptors in the body .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7-ones involves designing and creating a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold . One representative compound showed comparable activities to the reported SOS1 inhibitor BI-3406 in both the biochemical assay and the 3-D cell growth inhibition assay .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-7-ones is a type of privileged heterocyclic scaffold . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .

Mechanism of Action

The mechanism of action of these compounds involves targeting the guanine nucleotide exchange factor SOS1, which has been demonstrated to be a promising strategy for the treatment of various KRAS-driven cancers . The compound showed good cellular activities against a panel of KRAS G12-mutated cancer cell lines and inhibited downstream ERK and AKT activation .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions in the research of these compounds involve further modifications of the new compounds to give a promising SOS1 inhibitor with favorable druglike properties for use in the treatment of KRAS-mutated patients . The number of references containing compounds of this structure has increased almost exponentially in the last 10 years, indicating a growing interest in this field .

Biochemical Analysis

Biochemical Properties

Compounds of the pyrido[2,3-d]pyrimidine class exhibit a broad spectrum of biological activity . They have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, derivatives of pyrido[2,3-d]pyrimidines have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases .

Cellular Effects

Related compounds have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties . These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to inhibit enzymes such as PI3K and protein tyrosine kinases . These inhibitory actions can lead to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 7-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine in animal models have not been reported. Related compounds have been studied for their effects at different dosages .

Metabolic Pathways

Related compounds have been studied for their involvement in various metabolic pathways .

Transport and Distribution

Related compounds have been studied for their interactions with transporters and binding proteins .

Subcellular Localization

Related compounds have been studied for their localization to specific compartments or organelles .

Properties

IUPAC Name

4-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9/c1-24-11-23-15-13(24)17(22-10-20-15)26-7-5-25(6-8-26)16-12-3-2-4-18-14(12)19-9-21-16/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPXZXREHTZXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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